B1575803 Temporin-1CSd

Temporin-1CSd

Cat. No.: B1575803
Attention: For research use only. Not for human or veterinary use.
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Description

Temporin-1CSd is a synthetic cationic antimicrobial peptide (AMP) belonging to the temporin family, a class of host defense peptides first identified in frog skin secretions . These peptides are typically short, amphipathic, and alpha-helical in structure, characteristics that facilitate their primary mechanism of action: targeting and disrupting microbial cell membranes . The temporin family has demonstrated potent bioactivity primarily against Gram-positive bacteria, including resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA), and some family members also exhibit antifungal and anticancer properties . Research into temporins such as Temporin-1CEa has revealed that their rapid cytotoxicity, for example against breast cancer cells, may be mediated by membrane destruction and intracellular calcium mechanisms . Beyond direct microbial killing, certain temporins have also shown promising anti-biofilm activities, disrupting and preventing the formation of MRSA biofilms, which are notoriously difficult to treat with conventional antibiotics . Due to their unique membrane-targeting mechanism, temporins are considered promising lead compounds for developing new antimicrobial agents that may bypass traditional antibiotic resistance pathways . Researchers are actively designing analogues of natural temporins to enhance their stability, broaden their spectrum of activity, and improve their therapeutic index . This compound is supplied as a lyophilized powder and is intended for research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

bioactivity

Antibacterial

sequence

NFLGTLVNLAKKIL

Origin of Product

United States

Molecular Architecture and Conformational Dynamics of Temporin 1csd

Primary Sequence Analysis and Post-Translational Modifications

The primary structure, or amino acid sequence, of a peptide is fundamental to its ultimate three-dimensional shape and biological function.

Amino Acid Composition and Sequence Characteristics of Temporin-1CSd

This compound is a 14-amino acid peptide with the sequence NFLGTLVNLAKKIL. nih.gov A key characteristic of the temporin family, including this compound, is a high proportion of hydrophobic residues, which constitutes about 70% of the sequence, with leucine (B10760876) being a particularly abundant amino acid. conicet.gov.armdpi.com this compound is distinguished by the presence of two basic lysine (B10760008) (K) residues, which imparts a net positive charge to the peptide. conicet.gov.ar This contrasts with many other temporins that typically have only a single basic residue. conicet.gov.ar The sequence lacks cysteine residues, meaning it does not form internal disulfide bridges. nih.gov

Table 1: Amino Acid Sequence of this compound

PositionAmino Acid (Three-Letter Code)Amino Acid (One-Letter Code)Property
1AsparagineNPolar
2PhenylalanineFHydrophobic, Aromatic
3LeucineLHydrophobic
4GlycineGHydrophobic
5ThreonineTPolar
6LeucineLHydrophobic
7ValineVHydrophobic
8AsparagineNPolar
9LeucineLHydrophobic
10AlanineAHydrophobic
11LysineKBasic, Positively Charged
12LysineKBasic, Positively Charged
13IsoleucineIHydrophobic
14LeucineLHydrophobic

C-Terminal Amidation Significance

A crucial post-translational modification found in this compound and the vast majority of temporins is C-terminal amidation. conicet.gov.armdpi.com This process involves the enzymatic conversion of the C-terminal carboxylic acid group to a primary amide. The precursor peptides for temporins typically end with a glycine-lysine (GK) sequence, which signals for this amidation process. nih.govnih.gov

C-terminal amidation is vital for the biological activity of many antimicrobial peptides. nih.govbiorxiv.org This modification enhances the peptide's net positive charge and is believed to play a significant role in its interaction with and disruption of microbial membranes. biorxiv.orgresearchgate.net The primary amide group at the C-terminus is considered a specific membrane binding motif, and its presence is often essential for the peptide's ability to bind to and perturb the lipid bilayer of target cells. researchgate.net Studies on other AMPs have shown that the removal or alteration of this amide group can significantly reduce antimicrobial efficacy. researchgate.net

Secondary and Tertiary Structure Elucidation

While the primary sequence is a linear chain of amino acids, the peptide folds into a specific three-dimensional structure to become biologically active. This folding is heavily influenced by the surrounding environment.

Structural Transitions upon Interaction with Model Systems

The transition of this compound from a random coil to an alpha-helix upon interacting with membrane-mimetic systems, such as lipid vesicles or detergents, is a critical step in its mechanism of action. mdpi.com This conformational change is induced by the shift from a polar aqueous environment to the more hydrophobic environment of the lipid bilayer. mdpi.com

Studies on related temporins have demonstrated that this interaction is often selective for membranes containing anionic lipids, which are more prevalent in bacterial membranes compared to the predominantly zwitterionic membranes of mammalian cells. nih.govbiorxiv.org The initial electrostatic attraction between the positively charged residues of the peptide and the negatively charged components of the bacterial membrane facilitates the subsequent hydrophobic interactions and insertion into the membrane. conicet.gov.ar This lipid-induced conformational change is a highly interdependent process that can lead to peptide aggregation and the formation of structures that permeabilize the target cell membrane. nih.gov The interaction with model lipid systems, such as liposomes, has been instrumental in revealing that temporins can cause the perturbation of the bilayer integrity. researchgate.net

Computational Modeling and Structural Predictions for this compound

Computational methods are increasingly used to predict and understand the structural properties of peptides like this compound. Homology modeling and other predictive algorithms can generate three-dimensional models of the peptide, often confirming the propensity for alpha-helical formation. nih.govnih.gov

These computational approaches have been applied to the broader temporin family, with secondary structure predictions consistently revealing a high probability of alpha-helical conformation for the majority of these peptides. nih.govnih.gov For instance, studies have used databases of known AMPs to perform sequence analysis and construct 3D models, which overwhelmingly show an alpha-helical structure for temporins. nih.gov Such models are valuable for visualizing the amphipathic nature of the helix and for predicting how the peptide might orient itself upon membrane binding. More advanced computational studies can also simulate the dynamic interactions between the peptide and model membranes, providing insights into the molecular details of membrane disruption.

Bioinformatics Analysis of Conformation and Aggregation

Bioinformatics tools are instrumental in predicting the structural and functional properties of peptides like this compound, a 14-amino acid peptide with the sequence NFLGTLVNLAKKIL. nih.gov These analyses provide insights into its three-dimensional shape, which is crucial for its biological activity, and its tendency to self-associate or aggregate.

Analyses using helical wheel projections, a common method to visualize the potential for α-helix formation, reveal the amphipathic nature of temporin peptides. researchgate.netnih.gov This means that when folded into a helix, the peptide displays two distinct faces: one composed of hydrophobic (water-repelling) amino acids and the other of hydrophilic (water-attracting) amino acids. This amphipathicity is a key characteristic of many antimicrobial peptides, enabling them to interact with and disrupt microbial membranes. researchgate.netresearchgate.net Tools like Heliquest can be used to generate these projections and calculate the hydrophobic moment, which quantifies the degree of amphipathicity. conicet.gov.ar

The propensity of peptides to aggregate is another critical factor that can be assessed using bioinformatics. Aggregation can influence the peptide's efficacy and can sometimes be linked to cytotoxicity. nih.govnih.gov Several web-based tools and algorithms, such as AMYLPRED2, TANGO, and WALTZ, are available to predict "aggregation-prone" regions within a protein or peptide sequence based on its amino acid composition. nih.gov These tools analyze factors like hydrophobicity, charge, and secondary structure propensity to identify segments that are likely to form intermolecular beta-sheets, a hallmark of amyloid fibril formation. nih.gov The Curated Protein Aggregation Database (CPAD) is a valuable resource that contains experimentally validated data on peptide and protein aggregation, which can be used to benchmark and improve predictive models. plos.org

Studies on temporins have shown that they can form oligomers, and this self-association can be influenced by environmental factors such as the presence of salts. nih.gov The aggregation behavior is often mediated by hydrophobic interactions between specific residues. nih.gov For instance, in some temporins, a "Phe zipper-like motif" has been associated with aggregation. nih.gov Understanding and predicting the aggregation potential of this compound is therefore essential for its development as a potential therapeutic agent.

Table 1: Physicochemical Properties and Predictive Analysis of this compound

ParameterPredicted Value/CharacteristicTool/Method
Sequence NFLGTLVNLAKKIL-
Length 14 amino acids-
Amphipathicity Predicted to be amphipathicHelical Wheel Projection researchgate.netnih.govunb.br
Secondary Structure Prone to α-helical conformation in membranesSecondary Structure Prediction mdpi.com
Aggregation Propensity Prediction of aggregation-prone regionsAggregation Prediction Algorithms (e.g., TANGO, WALTZ) nih.gov

Predictive Models for Peptide-Membrane Interactions

Predictive models are crucial for understanding how this compound interacts with cell membranes, a key step in its mechanism of action. These models, often employing molecular dynamics (MD) simulations, provide a detailed, atomistic view of the peptide's behavior at the membrane interface. nih.gov

MD simulations can model the peptide in various environments, such as in water or embedded in a lipid bilayer that mimics a bacterial or mammalian membrane. nih.govmdpi.com These simulations reveal how the peptide approaches, inserts into, and potentially disrupts the membrane. For many temporins, these models show a preference for the peptide to locate at the interface between the membrane and the surrounding water. nih.gov The flexibility of the peptide, particularly at the N-terminus, appears to be important for its initial penetration into the membrane. nih.gov

The physicochemical properties of the peptide, such as its hydrophobicity, charge, and amphipathicity, are key determinants of its interaction with the membrane. mdpi.com Predictive models take these features into account to forecast the peptide's orientation and depth of insertion into the lipid bilayer. For example, simulations have shown that the aromatic residues of some temporins can embed deeply into the membrane core, causing significant distortion. nih.govnih.gov

Furthermore, these models can predict how peptides aggregate on the membrane surface. At higher concentrations, temporins can form clusters that locally disrupt the lipid packing, sometimes leading to the formation of pores or other membrane defects. mdpi.com The specific composition of the lipid bilayer also plays a significant role in the peptide-membrane interaction, and predictive models can be tailored to simulate different membrane types. mdpi.com

Recent advancements in machine learning have also led to the development of models that can predict peptide-membrane interactions and even membrane permeability. biorxiv.orgrsc.org These models are trained on large datasets of known peptide-membrane interactions and can be used to screen new peptide sequences for their potential activity. By combining computational approaches like MD simulations and machine learning with experimental data, a comprehensive understanding of this compound's interaction with membranes can be achieved.

Molecular and Cellular Mechanisms of Action of Temporin 1csd

Interaction with Microbial Membrane Systems

The initial and most critical step in the antimicrobial action of Temporin-1CSd is its interaction with the microbial cell membrane. This process is driven by a combination of electrostatic and hydrophobic forces, which facilitate the peptide's accumulation on the membrane surface and subsequent disruption of the lipid bilayer. mdpi.combiorxiv.org

Electrostatic and Hydrophobic Interactions with Phospholipid Bilayers

The interaction of this compound with phospholipid bilayers is a multifaceted process initiated by electrostatic attraction and consolidated by hydrophobic forces. The outer membrane of many microbes is rich in anionic components, which creates a net negative charge. The cationic nature of this compound facilitates its initial, long-range attraction to these negatively charged microbial surfaces. osti.gov This electrostatic interaction is a key determinant of the peptide's selectivity for microbial cells over the typically zwitterionic membranes of host cells. mdpi.com

Once recruited to the membrane surface, hydrophobic interactions become dominant. mdpi.com The amphipathic structure of this compound, with its distinct hydrophobic and hydrophilic domains, allows it to insert into the lipid bilayer. osti.gov The hydrophobic residues of the peptide partition into the nonpolar core of the membrane, while the hydrophilic residues remain associated with the polar head groups of the phospholipids (B1166683) and the aqueous environment. osti.gov This insertion perturbs the local lipid packing and is a prerequisite for the subsequent membrane-disrupting events. mdpi.com Studies on related temporins have shown that the balance between electrostatic and hydrophobic interactions can be influenced by the specific lipid composition of the target membrane. For instance, the presence of anionic phospholipids can enhance peptide binding and aggregation within the membrane. mdpi.com

Modulation of Membrane Fluidity and Dynamics

Intracellular Biological Pathways Triggered by this compound

While the primary mode of action for this compound is the disruption of the microbial membrane, there is growing evidence that some temporins can translocate across the membrane and interact with intracellular targets. biorxiv.org The permeabilization of the membrane can facilitate the entry of the peptide into the cytoplasm, where it may interfere with various cellular processes. biorxiv.org

Induction of Phosphatidylserine (B164497) Exposure on Cell Surfaces

The externalization of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane is a key signal for apoptosis, or programmed cell death. nih.gov This process marks the cell for recognition and removal by phagocytes. nih.gov

Studies on the related peptide, Temporin-1CEa, have shown that it can induce the exposure of phosphatidylserine on the surface of cancer cells. nih.govnih.gov Research on human A375 melanoma cells demonstrated that Temporin-1CEa specifically targets and binds to phosphatidylserine that is overexpressed on the cancer cell surface. mdpi.comresearchgate.net This interaction is crucial as it facilitates the peptide's binding to the membrane and subsequent inhibitory activity. mdpi.comresearchgate.net The membrane-disrupting properties of Temporin-1CEa are characterized by this induction of cell-surface phosphatidylserine exposure. nih.gov While this mechanism has been detailed for Temporin-1CEa, it represents a potential mode of action for other temporins that target cells with exposed PS.

Table 1: Research Findings on Temporin-1CEa and Phosphatidylserine Exposure

FindingCell Line(s)ImplicationReference(s)
Induces cell-surface exposure of phosphatidylserine.MDA-MB-231, MCF-7, Bcap-37Characterizes the peptide's membrane-disrupting property and initiation of cell death pathways. nih.govnih.gov
Targets and binds to overexpressed phosphatidylserine on the cell surface.Human A375 melanomaThe interaction promotes the peptide's helical structure, enhancing membrane binding and inhibitory action. mdpi.comresearchgate.net

Transmembrane Potential Depolarization

The resting membrane potential, a difference in electric charge across the cell membrane, is crucial for cell function. oregonstate.educationusp.br Depolarization is the process where the membrane potential becomes less negative, a critical step in generating electrical signals like action potentials. wikipedia.org In the context of antimicrobial peptides, rapid and sustained depolarization is a hallmark of membrane disruption and cell death.

Research has demonstrated that Temporin-1CEa causes a rapid depolarization of the transmembrane potential in human breast cancer cells. nih.govnih.gov This effect is a direct consequence of the peptide's interaction with the cell membrane, leading to increased permeability and disruption of ion gradients. nih.govmdpi.com The influx of ions, such as sodium, into the cell changes the electrical potential, leading to depolarization. wikipedia.org This rapid loss of membrane potential is a key element of the peptide's cytotoxic activity. nih.gov

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. While they have roles in cell signaling, excessive ROS production leads to oxidative stress, a state that can damage DNA, proteins, and lipids, ultimately inducing cell death. nih.gov

The mechanism of action for Temporin-1CEa has been shown to involve the generation of ROS. nih.govnih.gov Following its interaction with the cell and subsequent internalization, the peptide can affect cellular organelles, particularly the mitochondria. mdpi.comresearchgate.net This interaction triggers an overproduction of ROS, leading to significant oxidative stress within the cell, which contributes to the peptide-induced cytotoxicity. mdpi.comresearchgate.net

Mitochondrial Membrane Potential Collapse

Mitochondria are essential organelles that play a central role in energy production and the regulation of cell death. The mitochondrial membrane potential is critical for these functions. embopress.org A collapse of this potential is a key event in the apoptotic pathway, often leading to the release of pro-apoptotic factors and commitment to cell death.

Research on Temporin-1CEa indicates that after disrupting the plasma membrane, the peptide can be internalized and subsequently target the mitochondria. mdpi.comresearchgate.net This targeting leads to a collapse of the mitochondrial membrane potential (ΔΨm). nih.govnih.gov This event is closely linked with the overproduction of ROS and the release of intracellular calcium, forming a cascade of events that culminates in rapid cell death. nih.govmdpi.com

Table 2: Summary of Temporin-1CEa Intracellular Mechanisms

MechanismEffectConsequenceReference(s)
Transmembrane Potential Depolarization Rapid loss of negative charge inside the cell.Disruption of membrane integrity and cellular function. nih.govnih.gov
Intracellular Calcium Elevation Release of Ca²⁺ from intracellular stores.Triggers cytotoxic signaling pathways. nih.govnih.govmdpi.com
ROS Generation Overproduction of reactive oxygen species.Induces oxidative stress and cellular damage. nih.govnih.govmdpi.com
Mitochondrial Membrane Potential Collapse Disruption of the potential across the inner mitochondrial membrane.Triggers apoptosis and commitment to cell death. nih.govnih.govmdpi.com

Interaction with Host Defense Modulators (e.g., Lipopolysaccharides)

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the host's innate immune system and is also known as endotoxin (B1171834). plos.org The ability of antimicrobial peptides to interact with and neutralize LPS is a critical aspect of their potential therapeutic use against bacterial infections and sepsis. nih.gov

Several members of the temporin family have been studied for their interaction with LPS. Temporin L has been shown to bind to purified E. coli LPS and lipid A. researchgate.net This binding can, however, also lead to a reduction in the peptide's direct bactericidal activity, as the LPS effectively scavenges the peptide. nih.govresearchgate.net Similarly, Temporin-1CEa demonstrates binding to LPS, which is a key part of its anti-inflammatory activity. mdpi.com In some cases, LPS can induce the self-association and aggregation of temporins, rendering them inactive. plos.org However, synergistic effects have been observed where one temporin (like Temporin L) can bind to LPS and prevent the aggregation of another temporin (like Temporin A), allowing it to reach the bacterial plasma membrane. plos.orgimrpress.com These findings highlight a complex but crucial interaction between temporins and LPS, suggesting that peptides like this compound may also possess immunomodulatory and LPS-neutralizing capabilities. conicet.gov.ar

Biological Activities and Therapeutic Relevance of Temporin 1csd Preclinical Focus

Antimicrobial Spectrum and Potency of Temporin-1CSd

This compound demonstrates a broad spectrum of antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as exhibiting antifungal and potential antiviral properties. elkhornsloughctp.orgconicet.gov.arimrpress.combicnirrh.res.inresearchgate.net

This compound is particularly effective against Gram-positive bacteria. nih.govelkhornsloughctp.orgresearchgate.net Laboratory studies have demonstrated its ability to inhibit the growth of various strains, including clinically significant pathogens. A key measure of antimicrobial potency is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

For Staphylococcus aureus, a common cause of skin and soft tissue infections, this compound has a reported MIC of 16 µM. bicnirrh.res.in The temporin family, in general, shows potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci. plos.orgmdpi.com

Gram-Positive StrainMIC (µM)
Staphylococcus aureus16

This table is interactive. Click on the headers to sort the data.

While many temporins are more active against Gram-positive bacteria, this compound also exhibits activity against Gram-negative strains. nih.govelkhornsloughctp.orgresearchgate.net This broader spectrum is a notable characteristic. The outer membrane of Gram-negative bacteria often presents a formidable barrier to many antimicrobial agents.

The MIC of this compound against Escherichia coli, a common Gram-negative bacterium, has been determined to be 64 µM. bicnirrh.res.in Although this indicates lower potency compared to its activity against S. aureus, it still demonstrates a significant inhibitory effect. bicnirrh.res.in

Gram-Negative StrainMIC (µM)
Escherichia coli64

This table is interactive. Click on the headers to sort the data.

The temporin family of peptides has shown promise in combating fungal pathogens. conicet.gov.arnih.gov While specific studies on this compound's antifungal activity are less detailed, the general activity of temporins against various fungal species is well-documented. For instance, other temporins have demonstrated efficacy against Candida species and Cryptococcus neoformans. nih.govmdpi.comcnr.it Temporin G, for example, is active against Candida albicans with MIC50 values ranging from 4 µM to 64 µM. nih.gov The antifungal mechanism is often linked to the peptides' ability to interact with and disrupt the fungal cell membrane. mdpi.com

Research into the antiviral properties of temporins is an emerging area. researchgate.netfrontiersin.org Some temporins have been shown to inhibit the replication of certain viruses. nih.govresearchgate.net For example, Temporin G has been explored for its activity against influenza A virus. nih.gov The mechanism of antiviral action can involve direct interaction with the virus particle or interference with the viral life cycle, such as attachment to host cells. nih.govfrontiersin.org While direct evidence for this compound's antiviral effects is limited, the broader family's activity suggests this as a potential area for future investigation. researchgate.net

Anti-Biofilm Properties and Eradication Mechanisms

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously difficult to eradicate and contribute to chronic infections. frontiersin.orgresearchgate.net Several temporins have demonstrated the ability to both inhibit the formation of biofilms and eradicate existing ones. frontiersin.orgmdpi.commdpi.comnih.gov

Immunomodulatory Effects of this compound

Beyond their direct antimicrobial actions, some antimicrobial peptides, including temporins, can modulate the host immune response. conicet.gov.ar These immunomodulatory effects can include influencing the production of cytokines, which are signaling molecules that play a crucial role in inflammation and immunity. plos.org For example, Temporin A can act as a chemoattractant for phagocytic leukocytes, suggesting a role in orchestrating the immune response to an infection. mdpi.com While specific data on the immunomodulatory effects of this compound are not extensively detailed, the known properties of other temporins suggest this as a plausible and therapeutically relevant activity. conicet.gov.arplos.org

Anti-Endotoxic Activities in Preclinical Models

This compound (NFLGTLVNLAKKIL), a peptide isolated from the skin of the frog Rana chensinensis, belongs to the temporin family of antimicrobial peptides (AMPs). nih.govconicet.gov.ar These peptides are a crucial component of the innate immune system in amphibians. nih.gov A significant feature of some temporins is their ability to neutralize lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria and a potent trigger of septic shock. nih.govnih.gov

Preclinical studies have demonstrated the anti-endotoxic potential of temporins. For instance, temporin L has been shown to bind effectively to E. coli LPS and lipid A in vitro. nih.govnih.gov This interaction is crucial as the killing activity of temporin L against E. coli is progressively inhibited by increasing concentrations of LPS, confirming the peptide's affinity for the endotoxin (B1171834). nih.govnih.gov Furthermore, certain temporins can work in synergy to neutralize the activation of macrophages induced by LPS. nih.gov This synergistic action is dependent on the length of the LPS polysaccharide chain. nih.gov The ability of these peptides to counteract the toxic effects of LPS highlights their potential as therapeutic agents against sepsis. nih.gov

Modulation of Inflammatory Responses

Beyond their direct antimicrobial and anti-endotoxic actions, temporins can also modulate inflammatory responses. nih.govnih.govnih.gov The inflammatory cascade triggered by bacterial components like LPS can lead to the release of pro-inflammatory cytokines, which in excess can be harmful to the host. nih.gov

Temporin 1CEa, another member of the temporin family, has been shown to possess anti-inflammatory properties by binding to LPS and inhibiting its inflammatory effects. nih.govmdpi.com This interaction leads to the downregulation of the MyD88-dependent signaling pathway, which in turn reduces the release of pro-inflammatory molecules such as tumor necrosis factor-α (TNF-α) and interleukin-6. nih.gov An analog of temporin 1CEb, L-K6, has also demonstrated the ability to decrease the inflammatory response mediated by LPS by inhibiting the expression of pro-inflammatory molecules. mdpi.com In vivo studies with temporin L in combination with β-lactam antibiotics in rat models of septic shock showed a significant reduction in plasma endotoxin and TNF-α levels, leading to higher survival rates. nih.gov This demonstrates the potential of temporins to control the excessive inflammatory response during severe bacterial infections.

Antiproliferative and Anticancer Activities of this compound Analogs

The structural similarities between bacterial and cancer cell membranes have led to the investigation of antimicrobial peptides as potential anticancer agents. frontiersin.org Several temporin analogs have been designed and evaluated for their antiproliferative activities against various cancer cell lines. mdpi.commdpi.commdpi.comnih.govresearchgate.netmdpi.comnih.gov

Mechanistic Investigations in Cancer Cell Lines

Analogs of temporins have been shown to exert cytotoxic effects on a variety of human cancer cell lines. nih.govresearchgate.net For example, temporin-1CEa demonstrates a concentration-dependent cytotoxicity against several cancer cell lines, with breast cancer cells (MCF-7) being particularly sensitive. nih.gov Mechanistic studies suggest that these peptides act by disrupting the cancer cell membrane. researchgate.netresearchgate.net

Temporin 1CEa is believed to target phosphatidylserine (B164497), which is overexpressed on the surface of cancer cells. mdpi.com This interaction facilitates the peptide's binding and subsequent disruption of the membrane, leading to increased permeability and leakage of intracellular components. nih.govmdpi.com

The design of temporin analogs often involves modulating their hydrophobicity and cationicity to enhance specificity for cancer cells while minimizing damage to normal cells. mdpi.com For instance, increasing the positive charge of temporin 1CEa analogs has been found to enhance their specificity for cancer cells. mdpi.com

Below is a table summarizing the in vitro anticancer activity of some temporin analogs:

Peptide/AnalogCancer Cell Line(s)Observed EffectReference(s)
Temporin-1CEaMCF-7 (breast), various othersCytotoxicity, membrane disruption nih.govresearchgate.net
Temporin-SHaMCF-7 (breast)Antiproliferative activity nih.govmdpi.com
[G10f]-SHa (Temporin-SHa analog)A549 (lung), MNT-1 (skin), PC-3 (prostate), MiaPaCa-2 (pancreas), MCF-7 (breast)Potent anticancer activity (IC50 range of 3.6-6.8 µM) nih.gov
[G10K]-SHa (Temporin-SHa analog)Various cancer cell linesGood anticancer activity with less cytotoxicity to normal cells nih.gov
DTTyr10 (Temporin A analog)MCF-7 (breast)50% inhibition of proliferation at 64.51 µM mdpi.comnih.gov

Efficacy in Preclinical in vivo Cancer Models

The promising in vitro results of temporin analogs have led to their evaluation in preclinical in vivo cancer models. These studies are crucial for assessing the therapeutic potential of these peptides in a more complex biological system.

An analog of temporin L, SW, Q3K, F8K, has shown both antimicrobial and anti-endotoxic activity in mice challenged with lethal doses of P. aeruginosa. researchgate.net While this study focused on infection, it demonstrates the in vivo stability and activity of a temporin analog. Further research is needed to specifically evaluate the efficacy of this compound and its analogs in in vivo cancer models to establish their potential as anticancer therapeutics.

Synergistic Effects with Conventional Antimicrobial Agents

A significant area of research is the investigation of synergistic interactions between antimicrobial peptides and conventional antibiotics. nih.govelifesciences.org This combination therapy approach can potentially increase the efficacy of existing drugs, broaden their spectrum of activity, and combat antibiotic resistance. nih.gov

Temporins have demonstrated synergistic effects when combined with various classes of antibiotics. For example, temporin L shows strong synergy with the β-lactam antibiotics piperacillin (B28561) and imipenem (B608078) against E. coli. nih.govnih.gov In a checkerboard titration method, the fractional inhibitory concentration (FIC) index for the combination of temporin L with piperacillin and imipenem was 0.28, indicating strong synergy. nih.gov

Temporin A has also been shown to act synergistically with several antibiotics, including imipenem and ceftazidime (B193861) against Pseudomonas aeruginosa and Staphylococcus aureus. mdpi.com Furthermore, temporin A enhances the activity of gentamicin (B1671437) against S. aureus biofilms. nih.gov This suggests that temporins can be valuable as adjuvant agents in the treatment of biofilm-associated infections. nih.govnih.gov The synergistic activity is not limited to conventional antibiotics; different temporin peptides can also act in combination, such as temporin A and a temporin B analogue, against various Gram-positive and Gram-negative bacteria. mdpi.com

The table below highlights some of the observed synergistic interactions of temporins with conventional antibiotics:

Structure Activity Relationship Sar and Peptide Engineering of Temporin 1csd

Impact of Amino Acid Substitutions and Modifications on Biological Activity

The biological activity of Temporin-1CSd is intricately linked to its amino acid sequence. frontiersin.org Modifications to this sequence, through substitutions or other chemical alterations, can profoundly influence its effectiveness against microbial pathogens and its interaction with host cells.

Role of Hydrophobicity and Cationicity

A delicate balance between hydrophobicity and cationicity is crucial for the antimicrobial and cytotoxic activities of temporins. researchgate.netnih.gov

Hydrophobicity , the tendency of nonpolar molecules to aggregate in aqueous solutions, is a key determinant of how strongly a peptide interacts with the lipid bilayer of cell membranes. mdpi.com Increasing the hydrophobicity of temporin analogs, often by substituting amino acids with more hydrophobic ones, can enhance their ability to penetrate and disrupt microbial membranes, leading to improved antimicrobial efficacy. frontiersin.org However, excessive hydrophobicity can also increase toxicity towards host cells, such as red blood cells (hemolytic activity). frontiersin.orgnih.gov

Cationicity , the net positive charge of the peptide at physiological pH, is primarily governed by the presence of basic amino acid residues like lysine (B10760008) (Lys) and arginine (Arg). nih.govnih.gov This positive charge facilitates the initial electrostatic attraction of the peptide to the negatively charged components of microbial cell surfaces, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.com An increase in cationicity often correlates with enhanced antimicrobial potency. scispace.com For instance, the introduction of additional lysine residues into temporin analogs has been shown to improve their activity against a broader spectrum of bacteria. researchgate.netnih.gov

The interplay between these two properties is critical. Structure-activity relationship studies on various temporin analogs have demonstrated that achieving a high therapeutic index (high antimicrobial activity with low toxicity) requires an optimal balance of hydrophobicity and cationicity. researchgate.netnih.gov

Table 1: Impact of Hydrophobicity and Cationicity on Temporin Activity

Feature Effect on Antimicrobial Activity Effect on Hemolytic Activity Rationale
Increased Hydrophobicity Generally enhances activity Can increase toxicity Improves membrane penetration frontiersin.org

| Increased Cationicity | Often improves potency | Can be modulated | Enhances initial binding to microbial surfaces mdpi.com |

Influence of Specific Residues on Membrane Interactions

Individual amino acid residues at specific positions within the this compound sequence play distinct roles in its interaction with cell membranes. frontiersin.orgnih.gov The primary structure dictates the peptide's ability to adopt a secondary structure, typically an α-helix, upon interacting with the membrane environment. conicet.gov.ar This amphipathic helical conformation, with a hydrophobic face and a hydrophilic face, is crucial for membrane disruption. mdpi.com

For example, studies on temporin A have shown that a hydrophobic N-terminal residue and bulky hydrophobic residues at certain positions are important for its antibacterial activity. conicet.gov.ar The substitution of specific residues can alter the peptide's helicity, which in turn affects its biological activity. frontiersin.orgnih.gov Disrupting the α-helical structure, for instance by introducing a D-amino acid, can sometimes reduce hemolytic activity while maintaining antimicrobial potency. scispace.com

The interaction of specific residues with the lipid bilayer is a dynamic process. elifesciences.org Hydrophobic residues tend to insert into the nonpolar core of the membrane, while cationic residues interact with the polar head groups of the phospholipids (B1166683). frontiersin.org This concerted action leads to membrane permeabilization and ultimately cell death. frontiersin.org

Design and Synthesis of this compound Analogs and Mimetics

The insights gained from SAR studies have fueled the rational design and synthesis of novel this compound analogs and mimetics with improved therapeutic properties.

Solid-Phase Peptide Synthesis Strategies

The primary method for producing temporin analogs is Solid-Phase Peptide Synthesis (SPPS) . mdpi.comnih.gov The most common approach is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. mdpi.commdpi.com This method involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support. The Fmoc group protects the N-terminus of the amino acid, and it is removed at each step to allow for the coupling of the next amino acid. Side-chain protecting groups (like tBu) prevent unwanted reactions during synthesis. Various activating agents such as HBTU, PyBOP, or TBTU are used to facilitate the formation of peptide bonds. mdpi.com Following the complete assembly of the peptide chain, it is cleaved from the resin and the protecting groups are removed, often with a strong acid cocktail. The crude peptide is then purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC). rcsb.org

Incorporation of Unnatural Amino Acids and Non-Standard Motifs

To further enhance the properties of this compound, researchers have incorporated unnatural amino acids and non-standard motifs into its sequence. mdpi.comnih.gov Unnatural amino acids are those not found among the 20 common proteinogenic amino acids. bitesizebio.comsigmaaldrich.com Their inclusion can introduce novel chemical functionalities, conformational constraints, and resistance to proteolytic degradation. sigmaaldrich.com

For example, replacing a natural amino acid with a fluorinated version can alter the peptide's hydrophobicity and electronic properties, potentially leading to enhanced activity. mdpi.com The substitution of specific residues with D-amino acids, which have the opposite chirality to the natural L-amino acids, can disrupt the peptide's secondary structure and has been used as a strategy to decrease cytotoxicity while preserving antimicrobial efficacy. scispace.comnih.gov Other unnatural amino acids, such as ornithine, citrulline, and diaminobutyric acid, have been incorporated to investigate the influence of side-chain length and basicity on biological activity. mdpi.comnih.gov

Novel Design Approaches (e.g., Branched Structures, Lipidation)

Beyond simple amino acid substitutions, more complex structural modifications are being explored.

Branched structures , where a second peptide chain is attached to the side chain of an amino acid (like lysine) in the main chain, can increase the local concentration of the peptide and enhance its activity.

Lipidation , the covalent attachment of a fatty acid to the peptide, is another effective strategy to increase the hydrophobicity and membrane-disrupting capabilities of temporins. nih.govresearchgate.net The length of the attached lipid chain can be modulated to fine-tune the balance between antimicrobial activity and cytotoxicity. researchgate.net Studies on lipidated temporin derivatives have shown that this modification can significantly improve their potency against both bacteria and fungi, including drug-resistant strains. nih.govresearchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation
This compound -
Lysine Lys
Arginine Arg
Ornithine Orn
Citrulline Cit
2,4-diaminobutyric acid Dab
9-fluorenylmethyloxycarbonyl Fmoc
tert-butyl tBu
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HBTU
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate PyBOP
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate TBTU

Stability and Degradation Studies of this compound and its Analogs

The therapeutic potential of antimicrobial peptides (AMPs) like this compound is often limited by their susceptibility to degradation by proteases present in the host. To overcome this, significant research has focused on understanding and improving the stability of temporins through the engineering of more robust analogs. While specific stability data for this compound is not extensively documented, studies on other members of the temporin family provide crucial insights into the strategies for enhancing their stability in biological environments.

Enzymatic Stability Profiles

A primary obstacle for the systemic use of peptide-based drugs is their rapid degradation by proteases. The stability of temporins and their analogs is therefore frequently evaluated against common enzymes like trypsin and chymotrypsin.

One effective strategy to enhance enzymatic stability is the introduction of D-amino acids. In a study on Temporin B (TB) analogs, the replacement of L-lysine with D-lysine in the analog TB_KKG6K resulted in a variant with significantly improved resistance to proteolytic degradation. While the parent peptide was readily inactivated by trypsin, chymotrypsin, and proteinase K, the D-lysine-containing analog maintained its antifungal activity after exposure to these enzymes. mdpi.commdpi.com This suggests that strategic D-amino acid substitutions in the sequence of this compound could similarly protect it from enzymatic cleavage.

Another powerful approach is peptide cyclization. Disulfide engineering, for instance, has been shown to stabilize the bioactive conformation of temporins and increase their resistance to proteolysis. A study on Temporin-SHf demonstrated that creating a cyclized version through a disulfide bond significantly improved its stability against trypsin digestion compared to its linear counterpart. researchgate.net The linear peptide was rapidly degraded, whereas the cyclized form remained largely intact over the same period.

The table below summarizes the proteolytic stability of a Temporin B analog and its D-amino acid counterpart.

PeptideEnzymePost-treatment IC90 (µM)Stability Outcome
TB_KKG6K Trypsin> 288Inactivated
Chymotrypsin> 288Inactivated
Proteinase K> 288Inactivated
D-Lys_TB_KKG6K Trypsin3.6Stable
Chymotrypsin3.6Stable
Proteinase K3.6Stable
Data derived from studies on Temporin B analogs, demonstrating the effect of proteases on their antifungal activity against C. albicans. A higher IC90 value indicates reduced activity and thus, degradation. mdpi.com

Stability in Physiological Mimetic Environments

Beyond individual enzymes, the stability of temporins is also assessed in more complex, physiologically relevant media such as human serum, and under varying environmental conditions like pH and temperature.

Serum Stability

Human serum contains a wide array of proteases that can rapidly degrade therapeutic peptides. Studies on various temporin analogs have shown that their stability in serum can be a significant hurdle. For example, the antimicrobial activity of Temporin G is strongly diminished or completely lost when tested in human serum. mdpi.com Similarly, the parent peptide Temporin-WY2 showed a 16-fold decrease in its activity against MRSA in a serum environment. d-nb.info

Peptide engineering has yielded analogs with enhanced serum stability. A cyclized analog of Temporin L, for example, demonstrated superior stability in 90% human serum compared to its linear precursor. acs.org Likewise, analogs of Temporin-SHa exhibited significant anti-MRSA activity even in the presence of 30% fetal bovine serum and 30% human serum, indicating improved stability. nih.govresearchgate.net The incorporation of unnatural amino acids and modifications to hydrophobicity and charge can also contribute to reduced sensitivity to serum components. d-nb.infonih.gov

The following table illustrates the degradation of linear versus cyclized Temporin-SHf in the presence of serum.

Time (minutes)% Intact Linear Temporin-SHf% Intact Cyclized [L4C, I7C]Temporin-SHf
0 100100
30 ~75~95
60 ~50~90
120 ~25~85
240 <10~75
This table presents the percentage of intact peptide over time when incubated with serum, showing the enhanced stability of the cyclized analog. researchgate.net

Stability under Various Physicochemical Conditions

For potential topical or other applications, the stability of peptides under different pH and temperature conditions is critical. Analogs of Temporin B were tested for their tolerance to high temperatures and extreme pH. Both TB_KKG6K and its D-lysine counterpart retained most of their antifungal activity after being heated to 95°C for one hour. mdpi.com They also demonstrated good stability across a range of pH values, from acidic (pH 1.5) to alkaline (pH 11). mdpi.com Furthermore, the activity of Temporin-SHa analogs was maintained at physiological salt concentrations. nih.govresearchgate.net These findings suggest that temporins can be engineered to be robust under a variety of environmental stresses.

Advanced Research Methodologies and Analytical Techniques

High-Resolution Mass Spectrometry for Peptide Characterization

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the definitive characterization of peptides like Temporin-1CSd. This powerful analytical tool provides precise mass measurements, which are fundamental for confirming the peptide's identity, assessing its purity, and identifying any post-translational modifications.

The process typically involves techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer such as an Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR). For instance, in the characterization of novel temporin peptides, MALDI-TOF mass spectrometry is employed to confirm the molecular masses of the synthesized and purified peptides, ensuring they match the predicted values. nih.gov This precise mass determination is crucial for verifying the successful synthesis of this compound and its analogues. nih.gov

Furthermore, HRMS is instrumental in peptide mapping, a process that involves enzymatic digestion of the peptide followed by mass analysis of the resulting fragments. This approach can confirm the amino acid sequence and locate specific modifications. The accuracy of HRAM allows for the confident identification and quantification of critical quality attributes (CQAs) of therapeutic peptides, including deamidation, oxidation, and other modifications that could impact efficacy and stability. thermofisher.com In the context of this compound research, this level of detail is essential for ensuring the integrity of the peptide used in subsequent functional and structural studies. nih.gov

Table 1: Application of High-Resolution Mass Spectrometry in this compound Characterization

Analytical Goal Mass Spectrometry Technique Key Information Obtained
Molecular Weight Verification MALDI-TOF MS, ESI-MS Confirms the accurate molecular mass of the synthesized peptide.
Purity Assessment LC-MS Identifies and quantifies impurities and synthesis-related byproducts.
Sequence Confirmation Tandem MS (MS/MS) Verifies the amino acid sequence through fragmentation analysis.

| Detection of Modifications | HRAM-based methods | Identifies post-translational or chemical modifications. |

Spectroscopic Techniques for Conformational Studies

Spectroscopic techniques are indispensable for investigating the secondary and tertiary structure of this compound, particularly its conformational changes upon interacting with biological membranes.

Circular dichroism (CD) spectroscopy is a widely used method for rapidly assessing the secondary structure of peptides in different environments. nih.govnih.govsandiego.edu The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides a characteristic signature of the peptide's secondary structural elements, including α-helices, β-sheets, and random coils. springernature.com

For temporins, which are often unstructured in aqueous solution, CD spectroscopy is crucial for demonstrating the induction of a helical conformation upon interaction with membrane-mimicking environments, such as trifluoroethanol (TFE) or sodium dodecyl sulphate (SDS) micelles. mdpi.com This transition from a random coil to an α-helical structure is a hallmark of many antimicrobial peptides and is believed to be critical for their membrane-disrupting activity. qub.ac.uk The analysis of CD spectra can provide quantitative estimations of the percentage of each secondary structure component, offering insights into the peptide's folding properties. sandiego.eduwesleyan.edu

Fluorescence spectroscopy is a highly sensitive technique used to study the binding and insertion of peptides into lipid membranes. nih.gov This can be achieved by utilizing intrinsic fluorophores, such as tryptophan residues within the peptide sequence, or by labeling the peptide with an extrinsic fluorescent probe.

The fluorescence emission spectrum of tryptophan is sensitive to the polarity of its local environment. A blue shift (a shift to shorter wavelengths) in the emission maximum typically indicates the transfer of the tryptophan residue from an aqueous environment to the hydrophobic interior of a lipid bilayer. This phenomenon is used to monitor the peptide's insertion into the membrane. nih.gov

Furthermore, fluorescence quenching assays can provide information about the depth of peptide insertion into the membrane. By using lipid bilayers containing quenchers at known depths, the degree of quenching of the peptide's fluorescence can be related to its proximity to the quencher. nih.gov Studies on temporin analogues have utilized fluorescently labeled peptides to investigate their binding to different lipid compositions, revealing preferential interactions with specific lipid types. mtak.hubiorxiv.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution or in membrane-mimicking environments at atomic resolution. nih.govspringernature.comnih.gov For peptides like this compound, NMR studies are typically conducted in the presence of micelles or bicelles to simulate a membrane environment.

Two-dimensional (2D) and three-dimensional (3D) NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are used to measure through-space distances between protons that are close in proximity (typically < 5 Å). nih.gov These distance restraints, along with dihedral angle restraints derived from other NMR experiments, are used as input for computational algorithms to calculate a family of structures consistent with the experimental data. researchgate.netcore.ac.uk

NMR studies have been instrumental in revealing the helical structures of various temporin peptides when bound to micelles, providing detailed insights into the orientation of the peptide relative to the membrane surface and the specific residues involved in membrane interaction. nih.govresearchgate.net

Bioinformatic and Computational Approaches

Sequence Alignment and Comparative Analysis

This compound belongs to the temporin family of peptides, which are characterized by their relatively short length (typically 10-14 amino acids), cationic nature, and high hydrophobicity. Bioinformatic analysis begins with its primary amino acid sequence: NFLGTLVNLAKKIL .

Comparative analysis involves aligning this sequence with other known temporins, particularly those isolated from the same species, Rana chensinensis, to identify conserved residues and key differences that may influence biological activity. Such comparisons can reveal patterns related to antimicrobial potency, spectrum, and hemolytic activity. For instance, the position and number of cationic residues (like Lysine (B10760008), K) are crucial for the initial electrostatic interaction with negatively charged bacterial membranes, while the arrangement of hydrophobic residues (like Leucine (B10760876), L; Isoleucine, I; Phenylalanine, F) dictates how the peptide inserts into and disrupts the lipid bilayer.

Table 1: Sequence Alignment and Physicochemical Properties of Temporins from Rana chensinensis.
PeptideSequenceLengthNet Charge*
This compoundN-F-L-G-T-L-V-N-L-A-K-K-I-L14+2
Temporin-1CEaF-V-D-L-K-K-I-A-N-I-I-N-S-I-F15+2
Temporin-1CEbI-L-P-I-L-S-L-I-G-G-L-L120
Temporin-1CEhF-V-D-L-K-K-I-A-N-I-L-N-S-I-F15+2

*Net charge calculated at a theoretical neutral pH.

This comparative data highlights the diversity within the temporin family even from a single species. While this compound shares a +2 net charge with the active peptides 1CEa and 1CEh, its specific sequence and arrangement of hydrophobic and hydrophilic residues are unique, suggesting a potentially distinct spectrum of activity or mechanism of membrane interaction.

Molecular Dynamics Simulations of Peptide-Membrane Systems

Molecular dynamics (MD) simulations are powerful computational tools used to model the interaction between a peptide like this compound and a bacterial membrane at an atomic level. These simulations can provide insights into dynamic processes that are difficult to observe experimentally.

The process involves creating a virtual system that includes one or more peptide molecules and a model lipid bilayer designed to mimic the composition of a target bacterial membrane (e.g., with phospholipids (B1166683) like phosphatidylethanolamine and phosphatidylglycerol). The simulation software then calculates the forces between all atoms and solves Newton's equations of motion, allowing the system to evolve over time (from nanoseconds to microseconds).

MD simulations can be used to:

Predict Peptide Structure: Determine the secondary structure (e.g., α-helix, random coil) that this compound adopts in an aqueous environment versus when it is embedded in a lipid membrane.

Analyze Membrane Insertion: Visualize the pathway and orientation of the peptide as it binds to and inserts into the bilayer.

Characterize Membrane Disruption: Observe how the peptide perturbs the lipid organization, causes membrane thinning, or induces the formation of pores or other defects. Studies on other temporins, such as Temporin L, have used MD simulations to investigate their aggregation in water and their perturbation of lipid bilayers mdpi.com.

Calculate Binding Energies: Quantify the energetic favorability of the peptide-membrane interaction, helping to explain its affinity for bacterial cells over host cells.

These computational approaches complement experimental data by providing a mechanistic rationale for the observed antimicrobial activity and can guide the design of new peptide analogs with improved properties.

In vitro and in vivo Preclinical Efficacy Models (excluding human clinical trials)

Antimicrobial Susceptibility Testing Methods

The foundational step in evaluating the preclinical efficacy of this compound is to determine its antimicrobial activity against a panel of clinically relevant microorganisms. This is primarily achieved through standardized antimicrobial susceptibility testing (AST) methods.

Broth Microdilution Method: This is the most common quantitative method used to determine the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The procedure involves preparing a series of twofold serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the plates are visually inspected for turbidity, or the absorbance is measured with a plate reader, to identify the MIC value.

Agar Dilution Method: In this method, serial dilutions of the peptide are incorporated directly into molten agar, which is then poured into petri dishes. A standardized inoculum of different bacterial strains can then be spotted onto the surface of the agar plates. The MIC is the lowest peptide concentration that inhibits the growth of the bacteria on the agar surface.

Disk Diffusion Method: This is a qualitative or semi-quantitative method where a sterile paper disk impregnated with a specific amount of this compound is placed on an agar plate that has been uniformly inoculated with a bacterial suspension. The peptide diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear circular zone of no growth will appear around the disk. The diameter of this "zone of inhibition" is measured to assess the peptide's activity.

These tests are typically performed against a broad spectrum of pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), including multidrug-resistant strains like MRSA. The data generated from these assays are fundamental for establishing the peptide's potency and spectrum of activity.

Table 2: Example of MIC Data Presentation for a Related Temporin (Temporin-1CEh) against ESKAPE Pathogens.
Bacterial StrainGram StainMIC (μM)
Staphylococcus aureus (MRSA)Positive16
Enterococcus faecalisPositive32
Escherichia coliNegative128
Klebsiella pneumoniaeNegative>256
Pseudomonas aeruginosaNegative256

Data is illustrative and based on findings for Temporin-1CEh, a related peptide from Rana chensinensis. Actual values for this compound would require specific experimental determination.

Animal Models for Infection and Immunomodulation Studies (e.g., Galleria mellonella larvae, rat models)

There is no specific information available in the existing scientific literature regarding the use of this compound in animal models for infection or immunomodulation studies. While the Galleria mellonella larvae model is a recognized method for in vivo testing of antimicrobial peptides, and rat models are standard for immunomodulatory research, there are no published findings that document the application of these models to investigate the specific effects of this compound. Studies on other peptides from Rana chensinensis, such as Temporin-1CEh, have utilized the Galleria mellonella model to assess antibacterial activity in an in vivo context nih.govqub.ac.ukmdpi.com. Similarly, research on other temporin derivatives has involved rat models to evaluate effects on issues like dental caries frontiersin.org. Nevertheless, data specifically pertaining to this compound's performance, efficacy, or immunomodulatory properties in these or any other animal models have not been reported in the available literature.

Q & A

Q. What experimental approaches are recommended to investigate the structure-activity relationships of Temporin-1CSd?

To elucidate structure-activity relationships, employ biophysical techniques such as circular dichroism (CD) spectroscopy to analyze secondary structures and nuclear magnetic resonance (NMR) for tertiary interactions. Pair these with antimicrobial assays to correlate structural motifs with activity. Ensure reproducibility by detailing solvent conditions, peptide concentrations, and assay protocols in the methods section .

Q. How can researchers determine the mechanism of action of this compound against microbial pathogens?

Use a combination of membrane permeability assays (e.g., propidium iodide uptake), liposome leakage models, and molecular dynamics simulations to study membrane disruption. For intracellular targets, employ proteomic profiling or RNA interference screens. Validate findings with competitive inhibition experiments and cross-reference results with existing literature on temporin analogs .

Q. What bioinformatic tools are suitable for predicting this compound’s potential biological targets?

Leverage databases like UniProt and Antimicrobial Peptide Database (APD3) for sequence homology analysis. Use molecular docking software (e.g., AutoDock Vina) to predict interactions with microbial membranes or host receptors. Cross-validate predictions with transcriptomic or metabolomic datasets from pathogen-exposure models .

Q. How should researchers quantify this compound’s stability under physiological conditions?

Utilize high-performance liquid chromatography (HPLC) to monitor degradation over time in simulated body fluids (e.g., serum or PBS at pH 7.4). Complement with mass spectrometry to identify breakdown products. Report half-life calculations and compare stability with structurally similar peptides .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound efficacy studies?

Apply nonlinear regression models (e.g., log-dose vs. response curves) to calculate EC50/IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Address variability by including technical and biological replicates, and report confidence intervals .

Advanced Research Questions

Q. How can in vivo studies of this compound be designed to balance efficacy and toxicity?

Select animal models (e.g., murine skin infection models) that reflect human pathophysiology. Optimize dosing regimens using pharmacokinetic/pharmacodynamic (PK/PD) modeling. Include toxicity endpoints such as hemolysis assays and cytokine profiling. Adhere to ethical guidelines by obtaining Institutional Animal Care and Use Committee (IACUC) approval .

Q. What strategies resolve discrepancies in this compound’s reported antimicrobial efficacy across studies?

Conduct meta-analyses to identify confounding variables (e.g., peptide purity, microbial strain variability). Replicate conflicting experiments under standardized conditions, and perform sensitivity analyses to assess methodological robustness. Publish negative results to mitigate publication bias .

Q. How can researchers investigate synergistic effects between this compound and conventional antibiotics?

Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. Validate synergy with time-kill curves and genomic analyses (e.g., RNA-seq) to identify pathway interactions. Address statistical significance with Bliss independence or Loewe additivity models .

Q. What methodologies enable the integration of multi-omics data to study this compound’s host-pathogen interactions?

Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets using network analysis tools like Cytoscape. Apply machine learning algorithms to identify key nodes in interaction networks. Validate hypotheses with CRISPR-Cas9 knockout models .

Q. How should ethical considerations be addressed in clinical studies involving this compound-derived therapeutics?

Develop protocols compliant with Declaration of Helsinki principles, including informed consent, data anonymization, and risk-benefit assessments. Use double-blinded, randomized controlled trials (RCTs) for human studies, and pre-register trials on platforms like ClinicalTrials.gov to ensure transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.